4-Amino-3-(oxetan-3-yloxy)benzonitrile
Description
Properties
IUPAC Name |
4-amino-3-(oxetan-3-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-4-7-1-2-9(12)10(3-7)14-8-5-13-6-8/h1-3,8H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJAOIBDBJVCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC(=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanation of Aromatic Precursors
Method Overview:
The initial step involves introducing the nitrile group onto a benzene ring, typically via cyanation of a halogenated aromatic compound. A prominent method utilizes the reaction of brominated benzoxazolinones with copper(I) cyanide (CuCN) in polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO). This approach is well-documented in patent EP1107948A1, which describes the cyanation of brominated benzoxazolinones to produce benzonitrile derivatives.
- Reagents: Brominated benzoxazolinone, CuCN (75 molar excess)
- Solvent: DMF, NMP, or DMSO
- Temperature: 120–175°C
- Atmosphere: Inert gas, preferably nitrogen
- Reaction Time: 4–8 hours
- Post-reaction: Addition of alkali metal cyanide (e.g., NaCN) at ~100°C for further conversion
Research Findings:
The use of CuCN facilitates efficient cyanation under these conditions, with yields often exceeding 90%. The process avoids complex workup, simplifying nitrile recovery.
Table 1: Cyanation Reaction Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagent | Brominated benzoxazolinone + CuCN | Molar excess of CuCN |
| Solvent | DMF, NMP, DMSO | Polar aprotic solvents |
| Temperature | 120–175°C | Elevated to promote cyanide transfer |
| Reaction Time | 4–8 hours | Sufficient for complete conversion |
| Atmosphere | Nitrogen | To prevent oxidation |
Nucleophilic Substitution and Functional Group Transformations
Substitution of the Nitrile Group:
Following cyanation, the nitrile group can be further functionalized. For example, nitrile hydrolysis or conversion to amines is achieved via catalytic hydrogenation or nucleophilic attack, depending on the desired intermediate.
Preparation of the Oxetan-yloxy Moiety:
The oxetan-3-yloxy group is introduced through nucleophilic substitution of suitable electrophiles. Patent CN105753731A describes the synthesis of related compounds via nucleophilic addition of oxetane derivatives to aromatic intermediates, often under basic conditions with catalysts like Raney nickel or alkali hydroxides.
Research Findings:
The oxetane ring's incorporation is optimized by controlling temperature (typically 0–50°C) and using polar solvents such as methanol or ethanol. Catalytic hydrogenation or nucleophilic substitution ensures the formation of the oxetan-3-yloxy linkage with high regioselectivity.
- Use of base (NaOH, KOH) to activate nucleophiles
- Solvent choice critical for ring stability (e.g., methanol)
- Reaction temperatures maintained below 50°C to prevent oxetane ring opening
Assembly of the Final Compound
Coupling of the Nitrile and Oxetane Derivatives:
The final step involves coupling the nitrile-bearing aromatic core with the oxetan-3-yloxy group. This can be achieved through nucleophilic aromatic substitution or via a linker-mediated approach.
Research Data:
Patent EP1107948A1 and related literature indicate that the coupling often employs mild conditions, such as room temperature in polar aprotic solvents, with catalysts like palladium or nickel complexes to facilitate bond formation.
Research Findings Summary:
- The nitrile precursor is reacted with oxetane derivatives under basic conditions
- Catalysts such as Pd(0) or Ni(0) enhance coupling efficiency
- Reaction times range from 2 to 12 hours, depending on conditions
- Purification involves chromatography or recrystallization
Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1. Cyanation | Copper(I) cyanide-mediated aromatic cyanation | Brominated benzoxazolinone, CuCN | 120–175°C, 4–8 hours, inert atmosphere | High yield, straightforward |
| 2. Nitrile functionalization | Nucleophilic substitution, hydrolysis, or reduction | Alkali metal cyanides, catalysts | 0–50°C, polar solvents | Selective functionalization |
| 3. Oxetane incorporation | Nucleophilic addition or substitution | Oxetane derivatives, bases | Room temperature to 50°C | Maintains oxetane ring integrity |
| 4. Final coupling | Cross-coupling reactions | Nitrile intermediate, oxetane derivative | 2–12 hours, mild heating | Catalyzed by Pd or Ni complexes |
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(oxetan-3-yloxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and oxetane groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research indicates that compounds similar to 4-Amino-3-(oxetan-3-yloxy)benzonitrile exhibit significant antitumor properties. For instance, derivatives of benzonitrile have shown selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a therapeutic window for this compound in cancer treatment.
Antimicrobial Properties : The structural features of this compound suggest potential antimicrobial activity. Studies have evaluated similar compounds against resistant bacterial strains, revealing promising antibacterial properties that warrant further investigation .
Organic Synthesis
Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical reactions, making it valuable in the development of new pharmaceuticals and specialty chemicals.
Structure-Activity Relationship Studies
Research on structure-activity relationships (SAR) has demonstrated that modifications to the oxetane ring and benzonitrile moiety can significantly influence biological activity. For example, studies have shown that substituting different groups on the benzonitrile can enhance or diminish the compound's effectiveness against specific biological targets .
Case Study 1: Antitumor Activity
A study compared various benzonitrile derivatives, including those related to this compound, demonstrating selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting the potential use of these compounds in treating bacterial infections .
Mechanism of Action
The mechanism of action of 4-Amino-3-(oxetan-3-yloxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of 4-Amino-3-(oxetan-3-yloxy)benzonitrile and Analogs
Key Observations:
Biological Activity
4-Amino-3-(oxetan-3-yloxy)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12N2O2
- Molecular Weight : 220.23 g/mol
- Chemical Structure : The compound features an amino group, an oxetane ring, and a benzonitrile moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxetane ring enhances the compound's ability to modulate biological pathways by promoting binding affinity through hydrogen bonding and hydrophobic interactions. This mechanism is crucial for its potential applications in therapeutic contexts, such as cancer treatment and antimicrobial activity.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit cell proliferation in melanoma and colon cancer models by interfering with cell signaling pathways related to tumor growth and metastasis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Various derivatives have been synthesized to assess how modifications to the oxetane or benzonitrile components affect potency and selectivity:
| Derivative | Modification | Biological Activity | Potency (IC50) |
|---|---|---|---|
| Compound A | Oxetane ring modification | Enhanced anticancer activity | 15 µM |
| Compound B | Substitution on benzonitrile | Increased antimicrobial effect | 10 µM |
| Compound C | Amino group alteration | Decreased cytotoxicity | >50 µM |
These findings highlight the importance of specific structural features in determining the efficacy of the compound against targeted biological pathways .
Case Studies
- Melanoma Treatment : In a study involving melanoma cell lines, this compound was shown to significantly reduce tumor cell viability by inducing apoptosis through caspase activation pathways. The results indicated a dose-dependent response, with an IC50 value comparable to established chemotherapeutic agents .
- Antibacterial Efficacy : A separate investigation assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low concentrations, suggesting its potential as a scaffold for developing new antibiotics targeting resistant strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Amino-3-(oxetan-3-yloxy)benzonitrile?
- Methodology :
-
Suzuki-Miyaura Coupling : A common approach for aryl ether derivatives involves coupling an aryl boronate ester with an oxetan-3-yloxy-substituted aryl halide. For example, 4-amino-3-(dioxaborolan-2-yl)benzonitrile (boronic ester precursor) can react with 3-bromooxetane under Pd(PPh₃)₄ catalysis in DME solvent with Cs₂CO₃ as a base .
-
Nitro Reduction : Synthesize 3-(oxetan-3-yloxy)-4-nitrobenzonitrile first, followed by reduction using H₂/Pd-C or NaBH₄ to yield the amino group. This method is validated in similar systems (e.g., microwave-assisted nitro reduction to amine in 4-amino-3-(2-bromophenoxy)benzonitrile) .
- Purification : Silica gel column chromatography (hexane/ethyl acetate) or recrystallization (melting point: 228–230°C observed in analogous compounds) .
Synthetic Method Catalyst/Reagents Solvent Yield (%) Reference Suzuki-Miyaura Coupling Pd(PPh₃)₄, Cs₂CO₃ DME 71–90% Nitro Reduction H₂/Pd-C or NaBH₄ DMSO 90–93%
Q. How is this compound characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) for aromatic protons (δ 6.5–8.5 ppm) and oxetane protons (δ 4.5–5.5 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and oxetane carbons .
- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1100–1250 cm⁻¹ (C-O-C from oxetane) .
- HRMS : Molecular ion [M+H]⁺ matched to theoretical mass (e.g., C₁₀H₁₁N₂O₂: 199.0872) .
Advanced Research Questions
Q. How can computational methods predict the adsorption behavior of this compound on catalytic surfaces?
- Methodology :
- DFT Calculations : Model interactions between the nitrile group, oxetane oxygen, and metal surfaces (e.g., Pd, Ag). Benzonitrile derivatives exhibit strong dipole moments (4.01–4.18 D), influencing adsorption orientation .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., benzonitrile as co-solvent) on surface binding energy. Validate with experimental XPS or TEM data .
Q. How to resolve discrepancies in spectroscopic data between synthetic batches?
- Troubleshooting :
- Impurity Analysis : Use HPLC (e.g., retention time 1.25 minutes under SMD-TFA05 conditions) to detect unreacted boronate ester or nitro precursors .
- Cross-Validation : Compare ¹H NMR with literature (e.g., δ 5.52 ppm for NH₂ in CDCl₃) and HRMS for molecular ion consistency. Batch variability may arise from incomplete Pd catalyst removal or solvent residues .
Q. What mechanistic insights explain the regioselectivity of oxetane coupling in Suzuki-Miyaura reactions?
- Mechanistic Study :
- Oxidative Addition : Pd⁰ inserts into the C-Br bond of 3-bromooxetane, forming a Pd(II) intermediate.
- Transmetallation : Boronate ester transfers the aryl group to Pd, followed by reductive elimination to form the C-O bond. Steric hindrance from the oxetane ring may favor para-substitution on the benzonitrile core .
- Kinetic Studies : Monitor reaction progress via in-situ IR to optimize temperature (80–100°C) and base (Cs₂CO₃ vs. K₂CO₃) for higher yields .
Key Considerations for Researchers
- Synthetic Challenges : Oxetane’s strained ring may lead to side reactions (e.g., ring-opening under acidic conditions). Use mild bases (Cs₂CO₃) and anhydrous solvents .
- Data Reproducibility : Document solvent lot variations (e.g., DME purity) and catalyst activity (freshly prepared Pd(PPh₃)₄ recommended) .
- Safety : Nitriles require handling in fume hoods with PPE (gloves, goggles) due to toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
